molecular formula C15H15FN4O B2614955 2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034285-18-0

2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No. B2614955
CAS RN: 2034285-18-0
M. Wt: 286.31
InChI Key: GOXHBBMQPOVJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first and second-generation EGFR TKIs.

Scientific Research Applications

Clinical Trial Applications

One of the closest analogues, 5-Fluoro-Pyrimidinone (5FP), an oral pro-drug of 5-Fluorouracil (5FU), has been evaluated for its anti-tumor activity against colon and leukemia models in mice. A Phase I clinical trial aimed to determine the maximum tolerated dose (MTD) of 5FP, its toxicity, and pharmacokinetic profile, demonstrating its potential in chemotherapy treatments (LoRusso et al., 2002).

Pharmacodynamic and Pharmacokinetic Characterization

The pharmacodynamic and pharmacokinetic properties of CERC-301, a compound related by its pyrimidin-2-ylamino component, have been characterized to guide dose selection in clinical trials for major depressive disorder. This selective N-methyl-D-aspartate (NMDA) receptor antagonist shows high-binding affinity and efficacy in preclinical models, demonstrating the relevance of such compounds in neuropsychiatric disorder treatment (Garner et al., 2015).

Biodistribution and Radiation Dosimetry Studies

Related studies on 2-(18)F-Fluoro-A-85380, a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), provide insights into the biodistribution and radiation dosimetry in healthy volunteers. Such research underscores the application of fluorophenyl-pyrimidinylamino compounds in diagnostic imaging and the assessment of exposure risks (Bottlaender et al., 2003).

Cholesterol Absorption Inhibition

The compound Ezetimibe, which shares structural features with the queried chemical, specifically its fluorophenyl component, is used to inhibit cholesterol absorption. Studies on its absorption, metabolism, and excretion in humans highlight the importance of such compounds in managing hypercholesterolemia, illustrating their therapeutic applications beyond oncology (Patrick et al., 2002).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-12-4-2-11(3-5-12)8-14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,8-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXHBBMQPOVJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.